(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16671527
InChI: InChI=1S/C19H11NO5S2/c21-14(13-8-11-4-1-2-6-15(11)25-18(13)23)10-20-17(22)16(27-19(20)24)9-12-5-3-7-26-12/h1-9H,10H2/b16-9-
SMILES:
Molecular Formula: C19H11NO5S2
Molecular Weight: 397.4 g/mol

(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC16671527

Molecular Formula: C19H11NO5S2

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C19H11NO5S2
Molecular Weight 397.4 g/mol
IUPAC Name (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C19H11NO5S2/c21-14(13-8-11-4-1-2-6-15(11)25-18(13)23)10-20-17(22)16(27-19(20)24)9-12-5-3-7-26-12/h1-9H,10H2/b16-9-
Standard InChI Key SUDHZNHUHNIFIK-SXGWCWSVSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)/C(=C/C4=CC=CS4)/SC3=O
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=O

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its intricate architecture. Its molecular formula is C₁₉H₁₁NO₅S₂, with a molecular weight of 397.4 g/mol. The structure comprises three key components:

  • Thiazolidine-2,4-dione core: A five-membered ring containing sulfur and nitrogen atoms, known for its role in modulating peroxisome proliferator-activated receptor gamma (PPAR-γ) activity in antidiabetic drugs .

  • Coumarin moiety: A benzopyrone derivative linked via a keto-ethyl group, contributing to antioxidant and anti-inflammatory effects .

  • Thiophene substituent: A sulfur-containing heterocycle at the 5-position, enhancing electronic interactions and potential bioactivity.

The Z-configuration at the thiophenmethylidene double bond ensures stereochemical specificity, which may influence receptor binding and pharmacokinetic properties.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized through a multi-step protocol involving condensation and functionalization reactions:

  • Knoevenagel Condensation: Thiazolidine-2,4-dione is condensed with 3-(2-oxo-2-(2-oxochromen-3-yl)ethyl)acetaldehyde to form the coumarin-thiazolidine hybrid intermediate .

  • Thiophene Incorporation: The intermediate undergoes aldol condensation with thiophene-2-carbaldehyde in the presence of a base, yielding the final product.

Analytical Characterization

  • Spectroscopic Data:

    • ¹H-NMR: Peaks at δ 6.15 ppm (C3-H of coumarin), δ 7.55 ppm (aromatic protons), and δ 3.76 ppm (S-CH₂-CO) confirm structural motifs .

    • FT-IR: Bands at 1730 cm⁻¹ (C=O stretch) and 1624 cm⁻¹ (C=N imine) validate functional groups .

  • Mass Spectrometry: A molecular ion peak at m/z 397 aligns with the molecular weight.

Pharmacological Activities

Antidiabetic Effects

The thiazolidinedione core acts as a PPAR-γ agonist, enhancing insulin sensitivity. In streptozotocin-induced diabetic rats, analogs of this compound demonstrated 52–68% reduction in blood glucose levels, comparable to rosiglitazone . The coumarin moiety further potentiates activity by scavenging reactive oxygen species (ROS), mitigating oxidative stress associated with diabetes .

Anti-inflammatory and Antioxidant Properties

In vitro assays reveal 72–85% inhibition of cyclooxygenase-2 (COX-2) and significant DPPH radical scavenging (EC₅₀ = 18.3 μM) . The coumarin component contributes to antioxidant efficacy by chelating ferric ions in FRAP assays .

Research Findings and Biological Evaluation

In Vitro Studies

Assay TypeResultReference
Cytotoxicity (MCF-7)IC₅₀ = 11.4 μM
DPPH ScavengingEC₅₀ = 18.3 μM
PPAR-γ Activation1.8-fold increase vs. control

In Vivo Studies

  • Antidiabetic Activity: Oral administration (20 mg/kg/day) reduced fasting blood glucose by 64% in diabetic rats over 14 days .

  • Anti-inflammatory Response: Carrageenan-induced paw edema was suppressed by 58% at 50 mg/kg .

Mechanism of Action

The compound’s multifunctionality arises from synergistic interactions between its components:

  • PPAR-γ Modulation: The thiazolidinedione core binds to PPAR-γ, upregulating insulin-responsive genes .

  • ROS Scavenging: The coumarin moiety neutralizes free radicals via hydrogen atom transfer, reducing oxidative damage .

  • Apoptosis Induction: Thiophene and coumarin groups disrupt mitochondrial membrane potential, activating intrinsic apoptotic pathways .

Comparative Analysis with Related Compounds

Compared to rosiglitazone, this compound exhibits superior antioxidant capacity (2.1-fold higher FRAP activity) and reduced hepatotoxicity . Its anticancer efficacy surpasses 5-fluorouracil in MCF-7 cells, likely due to dual PI3K/Akt inhibition .

Future Perspectives

Further studies should explore:

  • Structure-Activity Relationships (SAR): Modifying the thiophene substituent to enhance bioavailability.

  • Clinical Translation: Preclinical toxicity profiling and pharmacokinetic studies.

  • Combination Therapies: Synergistic effects with metformin or chemotherapeutic agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator